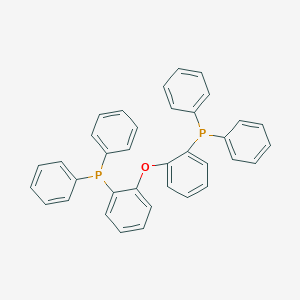

Bis(2-diphenylphosphinophenyl)ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXZOQOZERSHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401575 | |

| Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166330-10-5 | |

| Record name | Bis[2-(diphenylphosphino)phenyl] ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166330-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(diphenylphosphino)phenyl]ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(2-diphenylphosphinophenyl)ether (DPEphos)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos. This valuable diphosphine ligand is widely utilized in catalysis and materials science. This document details a robust synthetic protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and logical relationships to aid in understanding.

Core Synthesis Protocol

The most common and effective method for the synthesis of DPEphos involves a directed ortho-lithiation of diphenyl ether, followed by reaction with chlorodiphenylphosphine (B86185). This approach allows for the selective introduction of the diphenylphosphino groups at the 2 and 2' positions of the diphenyl ether backbone.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of related diphosphine ligands and is considered a standard method for the preparation of DPEphos.

Materials:

-

Diphenyl ether

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine

-

Anhydrous hexane (B92381)

-

Anhydrous diethyl ether

-

Degassed water

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of the Reaction Vessel: A multi-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet, is thoroughly dried and purged with inert gas.

-

Initial Reaction Mixture: To the flask, add diphenyl ether and N,N,N',N'-tetramethylethylenediamine (TMEDA) dissolved in anhydrous hexane. Cool the solution to 0 °C using an ice bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the stirred reaction mixture via the dropping funnel, ensuring the temperature is maintained at or below 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. During this time, a precipitate of the dilithio-salt may form.

-

Phosphination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether to the stirred suspension. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of degassed water. If a precipitate is present, add a saturated aqueous solution of ammonium chloride to dissolve it. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate (B1210297) as the eluent, to yield pure this compound as a white solid.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (DPEphos).

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₂₈OP₂ | [1] |

| Molecular Weight | 538.56 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | [2][3] |

| Melting Point | 175-176 °C | [1] |

| Purity (Assay) | ≥97% - 98% | [2][3][4] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | Conforms to structure | [4] |

| ³¹P NMR (CDCl₃) | Conforms to structure, ~ -13 ppm (neat) | [4][5] |

| IR Spectrum | Conforms to structure | [2] |

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of DPEphos.

Caption: A flowchart illustrating the major stages of DPEphos synthesis.

Logical Relationship of Key Reagents

This diagram shows the relationship and roles of the key reagents in the synthesis.

Caption: A diagram illustrating the functional relationships between key reagents.

References

- 1. DPEphos - Wikipedia [en.wikipedia.org]

- 2. DPEPhos, 98% 166330-10-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. DPEPhos, 98% 166330-10-5 India [ottokemi.com]

- 4. Bis[(2-diphenylphosphino)phenyl] ether, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the DPEphos Ligand (CAS No. 166330-10-5)

This technical guide provides a comprehensive overview of the DPEphos ligand, a versatile and widely utilized bidentate phosphine (B1218219) ligand in modern synthetic chemistry. This document details its physicochemical properties, synthesis, mechanism of action, and key applications, with a focus on its role in transition metal-catalyzed cross-coupling reactions.

Introduction

DPEphos, with the CAS number 166330-10-5, is the common name for Bis[(2-diphenylphosphino)phenyl] ether.[1] It is a highly effective bidentate phosphine ligand renowned for its role in stabilizing and modulating the reactivity of transition metal catalysts, particularly palladium.[2] Its unique structural features, including a flexible ether backbone, afford it a wide bite angle, making it instrumental in a variety of catalytic transformations.[1][3] These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2][4]

Physicochemical Properties

The key physical and chemical properties of DPEphos are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 166330-10-5 | [1][4][5][6] |

| IUPAC Name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | [1] |

| Synonyms | Bis[(2-diphenylphosphino)phenyl] ether, (Oxydi-2,1-phenylene)bis(diphenylphosphine) | [4][5] |

| Molecular Formula | C₃₆H₂₈OP₂ | [1][4][6] |

| Molecular Weight | 538.57 g/mol | [4] |

| Appearance | White to off-white powder or crystalline solid | [1][4] |

| Melting Point | 175–190 °C | [1][4][7] |

| Solubility | Insoluble in water; soluble in common organic solvents such as THF, dichloromethane, toluene (B28343), and chloroform. | [7] |

| Stability | Relatively stable under an inert atmosphere but sensitive to air and moisture.[7] |

Synthesis of DPEphos

The synthesis of DPEphos is typically achieved through the reaction of diphenyl ether with chlorodiphenylphosphine.[1] A common synthetic route involves the lithiation of diphenyl ether followed by reaction with chlorodiphenylphosphine.

Caption: General synthetic workflow for the DPEphos ligand.

Role in Catalysis and Mechanism of Action

DPEphos functions as a bidentate phosphine ligand, meaning its two phosphorus atoms can chelate to a single metal center, such as palladium, rhodium, or ruthenium.[7] This chelation forms a stable complex that is crucial for catalytic activity. The ether oxygen bridge in the DPEphos backbone provides flexibility and helps to maintain a wide "bite angle" (the P-M-P angle), which influences the steric and electronic properties of the metal complex.[1][7] This, in turn, affects the efficiency and selectivity of the catalytic reaction.

In palladium-catalyzed cross-coupling reactions, the DPEphos ligand facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand's electron-donating properties and steric bulk help to stabilize the palladium(0) active species and promote the desired bond-forming steps.

Caption: Simplified palladium-catalyzed cross-coupling cycle with DPEphos.

Applications in Catalysis

DPEphos is a versatile ligand employed in a wide array of transition metal-catalyzed reactions.[4] Its moderate steric bulk and strong electron-donating ability make it suitable for numerous catalytic applications.[7]

Caption: Key catalytic reactions facilitated by the DPEphos ligand.

Summary of Key Cross-Coupling Reactions

The following table summarizes the primary applications of DPEphos in palladium-catalyzed cross-coupling reactions.

| Reaction | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/vinyl halides with aryl/vinyl boronic acids | C-C |

| Buchwald-Hartwig Amination | Aryl halides with amines | C-N |

| Heck Reaction | Aryl halides with alkenes | C-C |

| Stille Coupling | Organostannanes with organic halides | C-C |

| Sonogashira Coupling | Terminal alkynes with aryl/vinyl halides | C-C |

| Negishi Coupling | Organozinc compounds with organic halides | C-C |

| Hiyama Coupling | Organosilanes with organic halides | C-C |

| C-S Cross-Coupling | Alkyl thiols with aryl triflates | C-S |

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative experimental protocol for a Suzuki-Miyaura coupling reaction using a palladium-DPEphos catalytic system.

Reaction: Coupling of 4-bromotoluene (B49008) with phenylboronic acid.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

DPEphos ligand

-

4-bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene (solvent)

-

Water

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%), DPEphos (e.g., 0.024 mmol, 1.2 mol%), and K₂CO₃ (e.g., 4.0 mmol).

-

Add 4-bromotoluene (2.0 mmol) and phenylboronic acid (2.4 mmol).

-

Add toluene (10 mL) and water (2 mL) to the flask.

-

The reaction mixture is then heated to a specified temperature (e.g., 100 °C) and stirred for a designated time (e.g., 12-24 hours), or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 4-methyl-1,1'-biphenyl product.

Safety Information

DPEphos is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H335: May cause respiratory irritation.[1]

-

H413: May cause long-lasting harmful effects to aquatic life.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound.[8] It is recommended to handle DPEphos in a well-ventilated area or a fume hood.[8]

References

- 1. DPEphos - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. DPEphos - Wikiwand [wikiwand.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 166330-10-5: Bis[2-(diphenylphosphino)phenyl] ether [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. jecibiochem.com [jecibiochem.com]

- 8. Bis[2-(diphenylphosphino)phenyl] Ether | 166330-10-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of Bis(2-diphenylphosphinophenyl)ether (DPEphos)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a highly versatile and widely utilized diphosphine ligand in the field of organometallic chemistry and catalysis. Its unique structural features, characterized by a flexible ether linkage between two diphenylphosphinophenyl units, impart desirable electronic and steric properties that are instrumental in a variety of catalytic transformations. This technical guide provides a comprehensive overview of the core physical properties of DPEphos, detailed experimental protocols for their determination, and a visualization of its role in a representative catalytic cycle. This information is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Physical Properties of DPEphos

The physical characteristics of DPEphos are crucial for its handling, storage, and application in chemical reactions. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₆H₂₈OP₂ | [1] |

| Molar Mass | 538.57 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or solid. | [1][3] |

| Melting Point | 175–190 °C (347–374 °F; 448–463 K) | [1][3][4] |

| Boiling Point | 608.2 °C at 760 mmHg | [3] |

| Solubility | Insoluble in water.[5] Soluble in chloroform, THF, and toluene.[6][7] | [5][6][7] |

| Purity | Typically ≥ 97% | [1][4] |

| Molecular Weight | 538.57 | [5] |

| Topological Polar Surface Area | 9.2 Ų | [2] |

| XLogP3-AA | 8.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Experimental Protocols

Accurate determination of the physical properties of DPEphos is essential for its quality control and effective use. The following sections detail the methodologies for key experimental procedures.

Melting Point Determination

The melting point of DPEphos is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

A small, finely powdered sample of DPEphos is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic sensor.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures. For a pure compound, this range is typically narrow.

Solubility Testing

Understanding the solubility of DPEphos in various solvents is critical for its use in reactions and for purification processes.

Methodology:

-

To a small, weighed amount of DPEphos (e.g., 10 mg) in a test tube, a small volume (e.g., 1 mL) of the solvent to be tested is added.

-

The mixture is agitated vigorously at a constant temperature (usually room temperature).

-

Visual observation is used to determine if the solid has completely dissolved.

-

If the solid dissolves, it is recorded as soluble. If it remains undissolved, it is recorded as insoluble.

-

For more quantitative measurements, the concentration of the saturated solution can be determined using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and purity of DPEphos. ¹H, ¹³C, and ³¹P NMR are typically employed.

Methodology:

-

A small amount of the DPEphos sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

For ¹H and ¹³C NMR, spectra are acquired, and the chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the presence of the expected proton and carbon environments in the molecule.

-

For ³¹P NMR, a proton-decoupled spectrum is typically acquired. The presence of a single sharp peak confirms the presence of a single phosphorus environment, which is characteristic of the symmetrical DPEphos molecule. The chemical shift is compared to known values for phosphine (B1218219) ligands.

Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

DPEphos is a highly effective ligand in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, where DPEphos plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the reaction.

References

- 1. pennwest.edu [pennwest.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. byjus.com [byjus.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

DPEphos Ligand: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a versatile bidentate phosphine (B1218219) ligand widely employed in transition metal catalysis. Its unique electronic and steric properties, characterized by a wide bite angle and flexibility, make it highly effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The solubility of DPEphos in the reaction solvent is a critical parameter that directly influences catalyst availability, reaction kinetics, and overall efficiency. This technical guide provides a comprehensive overview of the known solubility characteristics of DPEphos in common organic solvents, detailed experimental protocols for determining its solubility, and relevant mechanistic insights.

Solubility of DPEphos

Precise quantitative solubility data for DPEphos in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from various sources provide valuable guidance for solvent selection. The solubility of a ligand is influenced by factors such as the polarity of the solvent and the specific crystalline form of the ligand.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for DPEphos and its oxidized form, Bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO). For comparative purposes, solubility information for the structurally related ligand Xantphos is also included.

| Compound | Solvent | Solubility | Citation |

| DPEphos | Chloroform | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] | |

| Water | Insoluble | [2][3] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | ||

| N,N-Dimethylformamide (DMF) | Soluble | ||

| 1,4-Dioxane (at 50°C) | Soluble | ||

| Tetrahydrofuran (THF)/Water | Soluble | ||

| 1,2-Dimethoxyethane/Water | Soluble* | ||

| DPEPO | Chloroform | Soluble | [4] |

| N,N-Dimethylformamide (DMF) | Soluble | [4] | |

| Dichloromethane | Soluble | [4] | |

| Xantphos | Organic Solvents | Generally Soluble | [5][6][7] |

| Ethanol | 1 mg/mL | [8][9] | |

| Dimethyl Sulfoxide (DMSO) | Insoluble or Slightly Soluble | [8][9] |

*Note: Solubility in these solvents was reported for DPEphos released from hydroxypropyl methylcellulose (B11928114) (HPMC) capsules, which may enhance dissolution.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following experimental protocols provide standardized methods for determination.

Protocol 1: Gravimetric Method

This method involves preparing a saturated solution of DPEphos, separating the dissolved solute, and determining its mass by solvent evaporation.

Materials:

-

DPEphos

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of DPEphos to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or on a stirring plate set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Filtration: Once equilibrated, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove all solid particles.

-

Solvent Evaporation: Transfer a precise volume of the clear filtrate into a pre-weighed glass vial.

-

Drying: Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of DPEphos until the solvent has completely evaporated and a constant weight of the dried DPEphos residue is achieved.

-

Calculation: The solubility (S) in g/L is calculated using the following formula:

S (g/L) = (Mass of vial with dried DPEphos - Mass of empty vial) / Volume of filtrate (L)

Protocol 2: UV/Vis Spectroscopic Method

This method is suitable for solvents in which DPEphos exhibits a distinct UV/Vis absorbance and relies on the Beer-Lambert law.

Materials:

-

DPEphos

-

Solvent of interest (UV-grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Equipment for preparing a saturated solution (as in Protocol 1)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of DPEphos of known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for DPEphos.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution: Prepare a saturated solution of DPEphos as described in steps 1 and 2 of the Gravimetric Method.

-

Sample Analysis:

-

Filter the saturated solution as described in step 3 of the Gravimetric Method.

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Visualization of Key Concepts

Palladium-Catalyzed Cross-Coupling Cycle

The solubility of DPEphos is crucial for the formation and efficacy of the active palladium catalyst. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for DPEphos.

References

- 1. chembk.com [chembk.com]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. Xantphos [chembk.com]

- 6. Xantphos [chemeurope.com]

- 7. Page loading... [guidechem.com]

- 8. Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene) | 生化试剂 | MCE [medchemexpress.cn]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the ³¹P NMR Spectroscopy of Bis(2-diphenylphosphinophenyl)ether (DPEphos)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos. DPEphos is a widely utilized phosphine (B1218219) ligand in catalysis, particularly in cross-coupling reactions, making the understanding of its structural and electronic properties through techniques like NMR crucial for reaction optimization and mechanistic studies.

Introduction to ³¹P NMR of DPEphos

³¹P NMR spectroscopy is a powerful analytical technique for characterizing organophosphorus compounds. For a bidentate phosphine ligand such as DPEphos, ³¹P NMR provides valuable information regarding its purity, electronic environment, and coordination behavior upon complexation with a metal center. The chemical shift (δ) is indicative of the electron density around the phosphorus nuclei, while coupling constants can reveal through-bond interactions with other NMR-active nuclei.

In its unbound, or "free," state, the two phosphorus atoms in the DPEphos molecule are chemically equivalent. This equivalence results in a single resonance in the proton-decoupled ³¹P NMR spectrum, appearing as a sharp singlet.

Quantitative ³¹P NMR Data

The ³¹P NMR chemical shift of free DPEphos has been reported in the scientific literature. The following table summarizes the available quantitative data.

| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| This compound (DPEphos) | THF-d₈ | -11.9 | Singlet | Organometallics 1996, 15 (4), 1087–1097 |

This table will be updated as more published data becomes available.

Experimental Protocol

The acquisition of a ³¹P NMR spectrum for DPEphos typically involves the following steps. This protocol is based on standard NMR practices and the conditions reported in the cited literature.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the DPEphos sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., THF-d₈, CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle agitation or sonication may be necessary.

NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz proton frequency) equipped with a broadband probe tuneable to the ³¹P frequency.

-

Nucleus: ³¹P

-

Reference: 85% H₃PO₄ (external standard, δ = 0 ppm).

-

Decoupling: Proton decoupling (e.g., using a WALTZ-16 or similar sequence) is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a singlet for the free ligand.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shift, is a good starting point.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary.

-

Number of Scans: Dependent on the sample concentration and spectrometer sensitivity, ranging from 16 to 128 scans or more.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).

-

Integrate the signal if quantitative analysis is required.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Molecular connectivity of DPEphos.

Caption: ³¹P NMR experimental workflow.

In-Depth Technical Guide: Crystal Structure Analysis of Bis(2-diphenylphosphinophenyl)ether (DPEphos)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Bis(2-diphenylphosphinophenyl)ether (also known as DPEphos), a crucial diphosphine ligand in catalysis and materials science. This document outlines the key crystallographic parameters, experimental protocols for its synthesis and crystallization, and a visual representation of its molecular structure and the workflow for its analysis.

Molecular Structure and Crystallographic Data

The molecular structure of DPEphos has been determined by single-crystal X-ray diffraction. The crystallographic data provides fundamental insights into the three-dimensional arrangement of the molecule, which is essential for understanding its coordination chemistry and reactivity.

Below is a summary of the key crystallographic data obtained from the Cambridge Structural Database (CSD), entry CCDC 244462.

| Parameter | Value |

| Chemical Formula | C₃₆H₂₈OP₂ |

| Formula Weight | 538.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 11.083(2) Å |

| b | 19.388(4) Å |

| c | 13.253(3) Å |

| α | 90° |

| β | 107.21(3)° |

| γ | 90° |

| Volume | 2720.2(9) ų |

| Z | 4 |

| Density (calculated) | 1.316 Mg/m³ |

| Temperature | 150(2) K |

| Radiation | MoKα (λ = 0.71073 Å) |

| R-factor (R1) | 0.0416 |

| wR2 | 0.1018 |

Experimental Protocols

The successful analysis of the crystal structure of DPEphos relies on precise experimental procedures for its synthesis, crystallization, and subsequent characterization by X-ray diffraction.

Synthesis of this compound (DPEphos)

The synthesis of DPEphos is typically achieved through a Grignard-based reaction followed by reaction with chlorodiphenylphosphine (B86185). A general procedure is outlined below:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 2-bromophenyl phenyl ether in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (2-phenoxyphenyl)magnesium bromide. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

-

Phosphine Synthesis: The freshly prepared Grignard reagent is then cooled (e.g., in an ice bath), and a solution of chlorodiphenylphosphine in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure DPEphos as a white solid.

Single Crystal Growth of DPEphos

Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis. A common method for the crystallization of DPEphos is slow evaporation:

-

Solvent Selection: DPEphos is dissolved in a suitable solvent or a mixture of solvents. A good solvent system is one in which the compound is moderately soluble at room temperature. A common choice is a mixture of a good solvent (e.g., dichloromethane (B109758) or chloroform) and a poorer solvent (e.g., hexane (B92381) or ethanol).

-

Preparation of Saturated Solution: A nearly saturated solution of DPEphos is prepared by dissolving the purified solid in the chosen solvent system at a slightly elevated temperature, if necessary, to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial or beaker. The slow evaporation of the solvent(s) gradually increases the concentration of DPEphos, leading to the formation of single crystals over a period of several days to weeks. The vessel should be placed in a location free from vibrations and significant temperature fluctuations.

X-ray Data Collection and Structure Refinement

The crystallographic data presented in this guide were obtained using the following general procedure:

-

Crystal Mounting: A suitable single crystal of DPEphos is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a molybdenum X-ray source (MoKα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams have been generated.

Figure 1: Simplified 2D representation of the molecular structure of DPEphos.

Figure 2: Workflow for the synthesis, crystallization, and crystal structure analysis of DPEphos.

An In-depth Technical Guide to the Electronic Properties of the DPEphos Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of the DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) ligand. DPEphos is a widely utilized diphosphine ligand in catalysis, and understanding its electronic characteristics is crucial for optimizing reaction conditions and designing novel catalytic systems. This document details key electronic parameters, the experimental and computational methodologies used to determine them, and illustrates the influence of these properties on important catalytic reactions.

Introduction to DPEphos and its Electronic Profile

DPEphos is a chelating diphosphine ligand known for its flexibility and wide bite angle. Its electronic properties, which are a combination of its σ-donating and π-accepting capabilities, play a pivotal role in the stability and reactivity of its metal complexes. The electron-donating strength of the phosphorus lone pairs influences the electron density at the metal center, which in turn affects key steps in catalytic cycles such as oxidative addition and reductive elimination.

The electronic nature of DPEphos is primarily modulated by the phenyl groups attached to the phosphorus atoms and the diphenyl ether backbone. While DPEphos is generally considered to be an electron-rich phosphine (B1218219) ligand, its electronic properties can be tuned by introducing substituents on the phenyl rings.

Quantitative Electronic Parameters of DPEphos

Several parameters are used to quantify the electronic effects of phosphine ligands. The most common are the Tolman Electronic Parameter (TEP), Hammett parameters, and data from computational analyses like Natural Bond Orbital (NBO) analysis.

Table 1: Key Electronic Parameters of the DPEphos Ligand

| Parameter | Value | Method | Notes |

| Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ | ~2065 (estimated) | DFT Calculation | The experimental value for DPEphos is not readily available in the literature. This value is estimated based on DFT calculations of similar diphosphine ligands. A lower TEP value indicates stronger net electron donation. |

| Natural Atomic Charge on Phosphorus (e) | Varies in complexes | NBO Analysis | The charge on the phosphorus atoms in DPEphos is context-dependent and changes upon coordination to a metal center. In palladium complexes, it typically remains close to neutral, indicating significant covalency in the Pd-P bond. |

| Energy of Phosphorus Lone Pair Orbitals (a.u.) | High (qualitative) | NBO Analysis | The high energy of the phosphorus lone pair orbitals contributes to the strong σ-donating ability of the DPEphos ligand. |

Methodologies for Determining Electronic Properties

Experimental Protocol: Tolman Electronic Parameter (TEP) Measurement

The TEP is an experimentally derived value that quantifies the net electron-donating ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode of a Ni(CO)₃L complex using infrared (IR) spectroscopy[1]. For a bidentate ligand like DPEphos, a related nickel dicarbonyl complex, Ni(DPEphos)(CO)₂, would be synthesized and its symmetric CO stretching frequency measured.

Experimental Workflow for TEP Determination

Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP) for DPEphos.

Detailed Steps:

-

Synthesis of the Nickel Carbonyl Complex:

-

In a glovebox, a Schlenk flask is charged with bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂) and DPEphos in a 1:1 molar ratio.

-

Anhydrous, degassed toluene (B28343) is added to dissolve the reagents.

-

The solution is stirred under a carbon monoxide (CO) atmosphere at room temperature for several hours.

-

The formation of the Ni(DPEphos)(CO)₂ complex is monitored by ³¹P NMR spectroscopy.

-

The solvent is removed under vacuum, and the product is isolated as a solid.

-

-

Infrared Spectroscopy:

-

A dilute solution of the purified Ni(DPEphos)(CO)₂ complex is prepared in an IR-transparent solvent such as hexane.

-

The solution is transferred to an IR cell with a known path length.

-

The IR spectrum is recorded, focusing on the carbonyl stretching region (typically 1900-2100 cm⁻¹).

-

The frequency of the symmetric CO stretching band is identified, which corresponds to the TEP value.

-

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a metal complex, which are influenced by the electronic properties of its ligands. For a palladium complex of DPEphos, CV can provide information on the ease of oxidation of the metal center, which is related to the electron-donating ability of the DPEphos ligand.

Experimental Setup for Cyclic Voltammetry

Caption: Schematic of a three-electrode setup for cyclic voltammetry of a palladium-DPEphos complex.

Detailed Steps:

-

Preparation of the Electrolyte Solution:

-

A solution of the palladium complex (e.g., [Pd(DPEphos)Cl₂]) is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

A supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), is added to the solution to ensure conductivity. The solution is typically deoxygenated by bubbling with an inert gas like argon.

-

-

Electrochemical Measurement:

-

A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

-

The electrodes are immersed in the electrolyte solution.

-

The potentiostat sweeps the potential of the working electrode linearly with time and measures the resulting current.

-

The resulting voltammogram (a plot of current vs. potential) reveals the oxidation and reduction potentials of the complex. A more easily oxidized complex (less positive potential) suggests a more electron-donating ligand.

-

Computational Methodology: DFT and NBO Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules[2][3][4][5]. Natural Bond Orbital (NBO) analysis is a technique used to interpret the results of a DFT calculation in terms of familiar chemical concepts like bonds, lone pairs, and atomic charges[6][7].

Computational Workflow for Electronic Property Analysis

Caption: A typical computational workflow for obtaining electronic properties of DPEphos using DFT and NBO analysis.

Detailed Steps:

-

Geometry Optimization: The 3D structure of the DPEphos molecule is built and its geometry is optimized using a DFT method (e.g., B3LYP functional with a basis set like 6-31G(d)).

-

NBO Calculation: An NBO analysis is then performed on the optimized geometry to obtain a localized picture of the electronic structure.

-

Data Extraction: Key electronic parameters are extracted from the NBO output, including:

-

Natural atomic charges: The charge distribution across the molecule, particularly on the phosphorus atoms.

-

Natural hybrid orbitals: The composition of the phosphorus lone pair orbitals (e.g., %s and %p character).

-

Orbital energies: The energies of the donor (lone pair) and acceptor (antibonding) orbitals, which are important for understanding ligand-metal interactions.

-

Influence of DPEphos Electronic Properties on Catalysis

The electronic properties of DPEphos have a profound impact on its performance in various catalytic reactions. Here, we illustrate its role in two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. The electronic properties of the phosphine ligand influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination[8][9].

Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the influence of the DPEphos ligand (L).

An electron-donating ligand like DPEphos increases the electron density on the palladium(0) center, which facilitates the oxidative addition of the aryl halide. Furthermore, it promotes the final reductive elimination step to release the coupled product and regenerate the active catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the electronic nature of the phosphine ligand is critical for the efficiency of the catalytic cycle[10][11].

Buchwald-Hartwig Amination Catalytic Cycle

Caption: The Buchwald-Hartwig amination catalytic cycle, showing the role of the DPEphos ligand (L).

The strong σ-donating character of DPEphos enhances the rate of oxidative addition of the aryl halide to the palladium(0) center. This increased electron density on the metal also facilitates the crucial C-N bond-forming reductive elimination step, leading to higher catalytic turnover.

Conclusion

The electronic properties of the DPEphos ligand are a key determinant of its effectiveness in a wide range of catalytic applications. Characterized by strong electron-donating ability, as indicated by its estimated Tolman Electronic Parameter and computational analyses, DPEphos promotes critical steps in catalytic cycles, such as oxidative addition and reductive elimination. A thorough understanding of these electronic characteristics, obtained through the experimental and computational methods detailed in this guide, is essential for the rational design of more efficient and selective catalytic systems for applications in research and drug development.

References

- 1. ajol.info [ajol.info]

- 2. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs [ouci.dntb.gov.ua]

- 5. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

The Steric Influence of Bis(2-diphenylphosphinophenyl)ether (DPEphos) in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a highly versatile and widely utilized bidentate phosphine (B1218219) ligand in the field of organometallic chemistry and homogeneous catalysis. Its unique structural framework, characterized by two diphenylphosphino groups linked by a diphenyl ether backbone, imparts a distinct steric and electronic profile that has proven instrumental in a myriad of catalytic transformations. This technical guide provides an in-depth analysis of the steric effects of DPEphos, offering quantitative data, detailed experimental protocols, and visual representations of its role in key catalytic processes. Understanding the steric nature of DPEphos is paramount for researchers and professionals in catalyst development, reaction optimization, and the synthesis of complex molecules, including active pharmaceutical ingredients.

The steric bulk of a phosphine ligand is a critical determinant of the reactivity and selectivity of its metal complexes. It influences the coordination geometry around the metal center, the stability of catalytic intermediates, and the accessibility of substrates. DPEphos is classified as a wide bite angle diphosphine ligand, a feature that significantly impacts its catalytic performance. This guide will delve into the quantitative measures of its steric hindrance, provide practical methodologies for its synthesis and application, and illustrate its mechanistic role in catalysis.

Steric and Structural Parameters of DPEphos

The steric influence of DPEphos can be quantified by several key parameters, most notably its bite angle and cone angle. The bite angle is the P-M-P angle formed when the ligand chelates to a metal center, while the cone angle is a measure of the steric bulk of the phosphine groups. These parameters, in conjunction with crystal structure data, provide a comprehensive picture of the steric environment created by the DPEphos ligand.

| Parameter | Value | Reference/Method |

| Bite Angle (P-Pd-P) | 104° | X-ray crystallography of a (DPEphos)Pd(allyl) complex. |

| Calculated Natural Bite Angle | 102.2° | Computational chemistry.[1] |

| Calculated Cone Angle (θ) | ~142° | Calculated based on the bite angle methodology for diphosphines. |

| Molecular Formula | C36H28OP2 | [2] |

| Molar Mass | 538.567 g·mol−1 | [2] |

| Appearance | White to off-white powder | [3][4] |

| Melting Point | 175–176 °C | [2] |

| CAS Number | 166330-10-5 | [2][3][4] |

The relatively wide bite angle of DPEphos, in comparison to other common diphosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) with a bite angle of around 86°, is a direct consequence of the flexible diphenyl ether backbone. This wider angle influences the coordination sphere of the metal, often promoting reductive elimination, a key step in many cross-coupling reactions.

Experimental Protocols

Synthesis of this compound (DPEphos)

This protocol is adapted from established procedures for the synthesis of DPEphos and its derivatives.

Materials:

-

Diphenyl ether

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (Ph2PCl)

-

Anhydrous diethyl ether

-

Anhydrous hexanes

-

Argon or Nitrogen gas for inert atmosphere

-

Standard Schlenk line equipment

Procedure:

-

Under an inert atmosphere of argon or nitrogen, a solution of diphenyl ether in anhydrous hexanes is prepared in a Schlenk flask.

-

The flask is cooled to 0 °C in an ice bath.

-

TMEDA is added to the solution, followed by the slow, dropwise addition of n-butyllithium.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight, during which a precipitate may form.

-

The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.

-

Chlorodiphenylphosphine is added dropwise to the cooled suspension.

-

The reaction is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of degassed water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield DPEphos as a white solid.

Synthesis of a Palladium-DPEphos Complex: [PdCl2(DPEphos)]

This protocol describes the synthesis of a common palladium precatalyst incorporating the DPEphos ligand.

Materials:

-

Bis(acetonitrile)palladium(II) chloride [PdCl2(MeCN)2]

-

DPEphos

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas for inert atmosphere

-

Standard Schlenk line equipment

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride in anhydrous dichloromethane.

-

In a separate Schlenk flask, dissolve an equimolar amount of DPEphos in anhydrous dichloromethane.

-

Slowly add the DPEphos solution to the palladium salt solution with stirring at room temperature.

-

A color change and the formation of a precipitate are typically observed.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Reduce the volume of the solvent under vacuum.

-

Add anhydrous diethyl ether to precipitate the product completely.

-

Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield [PdCl2(DPEphos)] as a solid.

Visualizing Steric Effects and Catalytic Cycles

The steric properties of DPEphos play a crucial role in defining the mechanism and outcome of catalytic reactions. The following diagrams, generated using the DOT language, illustrate these concepts.

Experimental Workflow for [PdCl2(DPEphos)] Synthesis

Caption: Workflow for the synthesis of the [PdCl2(DPEphos)] complex.

Catalytic Cycle of Suzuki-Miyaura Coupling with a DPEphos-Palladium Catalyst

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and DPEphos is an effective ligand for this transformation. Its steric bulk facilitates the crucial reductive elimination step.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Influence of DPEphos Steric Properties on Catalysis

The wide bite angle of DPEphos directly influences the geometry of the metal center, which in turn affects the steric crowding in the coordination sphere. This relationship is critical for controlling selectivity in certain reactions.

Caption: The relationship between DPEphos's steric features and catalytic performance.

Conclusion

The steric properties of this compound are a defining feature of its utility as a ligand in homogeneous catalysis. Its wide bite angle and the resulting steric bulk around the metal center play a crucial role in determining the efficiency and selectivity of a wide range of catalytic transformations, including important carbon-carbon and carbon-heteroatom bond-forming reactions. The quantitative data, experimental protocols, and mechanistic diagrams presented in this guide provide a comprehensive resource for researchers and professionals seeking to leverage the unique steric attributes of DPEphos in their synthetic endeavors. A thorough understanding of these principles is essential for the rational design of catalysts and the development of robust and selective synthetic methodologies in the pharmaceutical and chemical industries.

References

The Bite Angle of DPEphos: A Technical Deep Dive into its Catalytic Significance

For Researchers, Scientists, and Drug Development Professionals

Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a prominent bidentate phosphine (B1218219) ligand in the toolkit of synthetic chemists. Its widespread application in catalysis, particularly in palladium- and rhodium-mediated transformations, is largely attributed to its distinct structural and electronic properties.[1][2] A key parameter governing its reactivity and selectivity is the P-M-P bite angle. This in-depth guide explores the concept of the bite angle, the specific characteristics of DPEphos, and its profound implications in catalytic processes.

Understanding the Bite Angle

In coordination chemistry, the bite angle is defined as the angle formed between two donor atoms of a chelating ligand and the central metal atom.[3] For diphosphine ligands like DPEphos, this is the P-M-P angle, where M is the metal center. This geometric parameter is not merely a structural curiosity; it exerts significant influence on the steric and electronic environment around the metal, thereby dictating the course and outcome of a catalytic reaction.[3][4]

A crucial concept in understanding the influence of a ligand's structure is the natural bite angle (βn) . This is the preferred P-M-P angle determined by the ligand's backbone geometry alone, calculated using molecular mechanics, and is independent of the metal's preferred coordination geometry.[5][6] The flexibility of the ligand allows it to accommodate a range of bite angles, but deviation from the natural bite angle introduces steric strain.

DPEphos is classified as a wide bite angle ligand, with a calculated natural bite angle of approximately 102-104°.[4][7] This is larger than that of ligands with more flexible backbones like dppe (1,2-bis(diphenylphosphino)ethane), which has a natural bite angle of around 85°. This seemingly small difference has profound consequences for catalytic activity and selectivity.

Significance of the DPEphos Bite Angle in Catalysis

The "wide" bite angle of DPEphos plays a critical role in several key catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation.[8][9] The influence of the bite angle can be broadly categorized into steric and electronic effects.

Steric Effects:

-

Facilitating Reductive Elimination: In many cross-coupling reactions, the final product-forming step is reductive elimination from a palladium(II) intermediate. A wider bite angle, as enforced by DPEphos, tends to increase the steric crowding around the metal center. This steric pressure favors the reductive elimination step, leading to faster catalyst turnover and higher reaction efficiency.[8]

-

Controlling Regioselectivity: In reactions like hydroformylation, the bite angle of the diphosphine ligand is a key determinant of regioselectivity (the preference for the formation of a linear vs. branched product). Wider bite angles generally favor the formation of the linear aldehyde, which is often the desired product.[5][6] This is attributed to the steric interactions between the ligand and the substrate in the transition state.

Electronic Effects:

While steric effects are often predominant, the bite angle also influences the electronic properties of the metal center. Changes in the P-M-P angle can alter the hybridization of the metal orbitals involved in bonding, which in turn affects the electron density at the metal and its reactivity.[3]

Quantitative Impact of Bite Angle on Catalytic Performance

The following tables summarize the quantitative data illustrating the significance of the bite angle in catalysis, with a focus on DPEphos and related ligands.

Table 1: Comparison of Diphosphine Ligands in Rhodium-Catalyzed Hydroformylation of 1-Octene

| Ligand | Natural Bite Angle (βn) [°] | Linear:Branched Ratio (l:b) | Turnover Frequency (TOF) [h⁻¹] |

| dppe | ~85 | 2.1 | - |

| DPEphos | 102.2 | 2.1 | - |

| Xantphos | 111 | 52.2 | 187 |

| BISBI | ~113 | 66:1 | - |

Data compiled from multiple sources.[4][5] This table clearly demonstrates that as the natural bite angle increases, the regioselectivity towards the linear aldehyde product dramatically improves in the hydroformylation of 1-octene.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the synthesis of DPEphos and its application in a common catalytic reaction.

Synthesis of DPEphos

The synthesis of DPEphos is typically achieved through the reaction of 2,2'-dilithiodiphenyl ether with chlorodiphenylphosphine (B86185).

Materials:

-

Diphenyl ether

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine

-

Anhydrous diethyl ether

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of diphenyl ether and TMEDA in hexane is prepared in a Schlenk flask.

-

The flask is cooled to 0 °C, and n-BuLi in hexanes is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The resulting 2,2'-dilithiodiphenyl ether salt is precipitated at -20 °C, filtered, washed with cold hexane, and dried under vacuum.

-

In a separate Schlenk flask, the isolated dilithio salt is suspended in diethyl ether and cooled to -78 °C.

-

A solution of chlorodiphenylphosphine in diethyl ether is added dropwise.

-

The reaction mixture is slowly warmed to room temperature and stirred overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to afford DPEphos as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Palladium-Catalyzed Suzuki-Miyaura Coupling using DPEphos

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid, catalyzed by a palladium/DPEphos system.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂]

-

DPEphos

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Standard Schlenk line and glassware

Procedure:

-

To a Schlenk flask under an inert atmosphere are added Pd(OAc)₂ (e.g., 1 mol%), DPEphos (e.g., 1.5 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., 2.0 mmol).

-

Anhydrous, degassed 1,4-dioxane and degassed water are added via syringe.

-

The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is filtered through a pad of celite to remove inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows in Catalysis

Visualizing the complex interplay of components in a catalytic cycle is essential for a deeper understanding of the reaction mechanism. The following diagrams, rendered in DOT language, illustrate the generalized catalytic cycle for a Suzuki-Miyaura coupling reaction and a workflow for catalyst screening.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical workflow for screening and optimizing a catalyst system.

Conclusion

The bite angle of DPEphos is a critical parameter that significantly influences its performance in a wide range of catalytic reactions. Its wide bite angle, in conjunction with its electronic properties, allows for the fine-tuning of reaction selectivity and activity. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the structure-activity relationships of ligands like DPEphos is paramount for the rational design of efficient and selective catalytic processes. The data and protocols presented herein provide a solid foundation for the application and further exploration of this versatile ligand.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. d-nb.info [d-nb.info]

- 3. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of Ortho-Substituted DPEphos Ligands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ortho-substituted DPEphos ligands. DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) is a widely utilized P,P-bidentate ligand in catalysis, and the introduction of substituents at the ortho positions of its phenyl rings allows for fine-tuning of its steric and electronic properties, leading to enhanced catalytic performance. This guide details the synthetic protocols for various ortho-substituted DPEphos derivatives, presents key quantitative data in a structured format, and illustrates the synthetic pathways using clear diagrams.

Introduction to Ortho-Substituted DPEphos Ligands

DPEphos and its derivatives are a class of flexible, wide-bite-angle diphosphine ligands crucial in various transition metal-catalyzed reactions, including cross-coupling and hydroformylation. The electronic and steric properties of these ligands can be systematically modified by introducing substituents on the aryl groups attached to the phosphorus atoms. Ortho-substitution, in particular, has a profound impact on the ligand's coordination geometry and catalytic activity. This guide focuses on the synthesis of DPEphos ligands with methyl, methoxy, isopropyl, and fluoro substituents at the ortho positions. While some of these ligands, such as the parent DPEphos (R=H) and the methyl-substituted version (R=Me), are commercially available, others require specific synthetic procedures.[1]

Synthetic Pathways and Methodologies

The general approach to synthesizing ortho-substituted DPEphos ligands involves the reaction of a suitable organometallic reagent, typically an ortho-substituted aryllithium or Grignard reagent, with a phosphorus electrophile. The choice of starting materials and reaction conditions is critical for achieving good yields and purity.

Synthesis of DPEphos-OMe and DPEphos-iPr

The synthesis of DPEphos ligands with ortho-alkoxy and ortho-alkyl substituents follows a common pathway involving the generation of an ortho-substituted phenyllithium (B1222949) species, which then reacts with a dichlorophosphine derivative.

Logical Relationship of the Synthesis:

References

Computational Modeling of DPEphos Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[(2-diphenylphosphino)phenyl] ether, commonly known as DPEphos, is a highly versatile and widely utilized diphosphine ligand in the field of organometallic chemistry and catalysis.[1][2] Its unique structural features, including a wide bite angle and considerable flexibility, allow it to form stable and catalytically active complexes with a variety of transition metals, most notably palladium and rhodium.[1][3] These complexes are pivotal in facilitating a range of organic transformations, including cross-coupling reactions and hydrogenations, which are fundamental in pharmaceutical development and fine chemical synthesis.[4]

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of DPEphos metal complex reactivity.[1][5] By simulating molecular structures, reaction pathways, and electronic properties, researchers can gain profound insights into reaction mechanisms, predict catalytic activity, and rationally design more efficient catalysts. This technical guide provides a comprehensive overview of the computational modeling of DPEphos metal complexes, detailing established computational protocols, summarizing key quantitative data, and outlining relevant experimental procedures for synthesis and characterization.

Computational Modeling Protocols

The accurate computational modeling of transition metal complexes, such as those containing DPEphos, requires careful selection of theoretical methods. DFT has proven to be a robust and widely used approach, offering a favorable balance between computational cost and accuracy for organometallic systems.[6][7]

A generalized workflow for the computational study of DPEphos metal complexes is outlined below.

Caption: A typical workflow for the computational modeling of DPEphos metal complexes.

Recommended Computational Protocol

A robust and commonly employed protocol for DFT calculations on DPEphos metal complexes, particularly those involving mid-to-late transition metals like palladium and rhodium, is as follows:

-

Geometry Optimization:

-

Functional: A hybrid functional such as B3LYP or PBE0 is often a good starting point.[8][9] The choice may be guided by benchmarking against experimental data where available.

-

Basis Set: For the metal atom (e.g., Pd, Rh), an effective core potential (ECP) such as LANL2DZ or the Stuttgart-Dresden (SDD) basis set is recommended to account for relativistic effects.[10][11] For main group elements (P, O, C, H), a Pople-style basis set like 6-31G(d,p) or a more flexible basis set from the Ahlrichs family (e.g., def2-SVP) is suitable.[11][12]

-

Solvation: Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be included during optimization to better represent the reaction environment.

-

-

Frequency Calculations:

-

Performed at the same level of theory as the geometry optimization to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like Gibbs free energy.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometry using a larger basis set (e.g., def2-TZVP) for all atoms.[12]

-

-

Analysis:

-

Natural Bond Orbital (NBO) Analysis: To investigate bonding, charge distribution, and donor-acceptor interactions within the complex.

-

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts, which can be directly compared with experimental data for validation.[8]

-

Quantitative Data Summary

The following tables summarize key experimental and computational data for representative DPEphos metal complexes.

Table 1: Selected Bond Lengths and Angles for DPEphos Complexes

| Complex | Method | M-P (Å) | P-M-P (°) | Reference |

| [Cu(dmp)(DPEphos)]BF4 (dmp = 2,9-dimethyl-1,10-phenanthroline) | X-ray | 2.26, 2.27 | 116.7 | [13] |

| NiCl2(DPEphos) | X-ray | 2.19, 2.19 | 100.9 | [13] |

| [Rh(o-F,F-DPEphos)(NBD)]+ | X-ray | 2.32, 2.38 | 101.5 | [14] |

| [Rh(DPEphos-iPr)(NBD)]+ | DFT | - | - | [15] |

| [Pd(DPEphos)(dba)] (dba = dibenzylideneacetone) | X-ray | - | - | [4] |

Note: DFT data for bond lengths and angles are often presented in the supporting information of research articles and can vary based on the computational protocol.

Table 2: Spectroscopic Data for DPEphos Complexes

| Complex | Method | ³¹P NMR (ppm) | Key IR Bands (cm⁻¹) | Reference |

| [Rh(o-F,F-DPEphos)(NBD)]+ | Experimental (CD₂Cl₂) | -23.1 | - | [16] |

| Au₂Cl₂(o-F,F-DPEphos) | Experimental (CD₂Cl₂) | -23.1 | - | [14] |

| [Fe(dppe)₂(H)(PH₃)]+ (dppe analogue) | Experimental | 84.7 (dppe) | - | [17] |

| [Ni(bpdtc)(Cl)(PPh₃)] (analogue) | Experimental | 12.7 | - | [18] |

| Various Pd Complexes | DFT (GIAO) | Calculated | - | [8] |

Catalytic Cycle Visualization

DPEphos-ligated palladium complexes are highly effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. A generalized catalytic cycle is depicted below.

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-DPEphos complex.

Experimental Protocols

Synthesis of a Representative Rhodium Precatalyst: [Rh(DPEphos)(NBD)][BF₄]

This protocol is adapted from general procedures for the synthesis of Schrock-Osborn type precatalysts.[15][19]

-

Materials:

-

[Rh(NBD)₂][BF₄] (1 equivalent)

-

DPEphos (1 equivalent)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Diethyl ether or pentane (B18724) (anhydrous)

-

-

Procedure:

-

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

In a Schlenk flask, dissolve [Rh(NBD)₂][BF₄] in a minimal amount of anhydrous CH₂Cl₂.

-

In a separate Schlenk flask, dissolve one equivalent of DPEphos in anhydrous CH₂Cl₂.

-

Slowly add the DPEphos solution to the stirred rhodium precursor solution at room temperature.

-